molecular formula C21H14N3O3S3- B1229336 2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate

2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate

Cat. No. B1229336
M. Wt: 452.6 g/mol
InChI Key: CTPFWVHDVOKBSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2'-(4-aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo group of 2'-(4-aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonic acid. It is a conjugate base of a primuline (acid form).

Scientific Research Applications

Antitumor Properties and Mechanisms 2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate and related compounds exhibit potent antitumor properties. Studies have shown that these compounds are highly selective and effective against various tumor cell lines. The compounds induce and are biotransformed by cytochrome P450 1A1, leading to the generation of active metabolites. Modifications to the benzothiazole nucleus, such as isosteric replacement with fluorine atoms and amino acid conjugation, have been employed to overcome limitations posed by the molecule's lipophilicity and metabolic inactivation. These compounds have shown promising results in preclinical evaluations, significantly retarding the growth of breast and ovarian xenograft tumors in vivo (Bradshaw et al., 2002).

Synthesis and Modification Efforts to synthesize and modify 2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate have led to the creation of a range of derivatives with varying biological properties. For instance, the synthesis of mono- and difluorinated derivatives and their potent cytotoxic effects in vitro against specific cell lines highlights the compound's versatility and potential for pharmaceutical development (Hutchinson et al., 2001).

Pharmacological Screening and Biological Evaluation Pharmacological screening of various substituted benzothiazoles has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic effects. The versatility of these compounds is further underscored by their use in a variety of medical and industrial applications (Patel et al., 2009).

Radiopharmaceutical Potential Studies have explored the potential of 2-(4'-aminophenyl)benzothiazole derivatives as radiopharmaceuticals for breast cancer imaging and targeted radiotherapy. The selective uptake of these compounds by sensitive breast cancer cell lines and their promising results in tumor imaging underscore their potential as tools in the diagnosis and treatment of cancer (Tzanopoulou et al., 2010).

properties

Product Name

2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate

Molecular Formula

C21H14N3O3S3-

Molecular Weight

452.6 g/mol

IUPAC Name

2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C21H15N3O3S3/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12/h2-10H,22H2,1H3,(H,25,26,27)/p-1

InChI Key

CTPFWVHDVOKBSN-UHFFFAOYSA-M

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate
Reactant of Route 2
Reactant of Route 2
2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate
Reactant of Route 3
2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate
Reactant of Route 4
2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate
Reactant of Route 5
2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate
Reactant of Route 6
2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate

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